An In-depth Technical Guide to 2-Fluoro-5-iodoaniline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Fluoro-5-iodoaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-iodoaniline, a halogenated aromatic amine with the CAS number 886362-82-9 , is a versatile and highly valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom on the aniline core, imparts distinct physicochemical properties and reactivity that are strategically leveraged in the design and synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of 2-fluoro-5-iodoaniline, encompassing its chemical and physical properties, detailed synthetic routes, spectroscopic data for characterization, and a thorough exploration of its applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of targeted therapies such as kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated and Iodinated Anilines
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Concurrently, the presence of an iodine atom provides a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many pharmaceutical agents.
2-Fluoro-5-iodoaniline strategically combines these features, making it a sought-after intermediate for the synthesis of complex molecular architectures. The fluorine atom at the 2-position influences the electronics and conformation of the aniline ring, while the iodine atom at the 5-position serves as a prime site for chemical elaboration.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 2-fluoro-5-iodoaniline is essential for its effective use in synthesis.
Physical Properties
| Property | Value | Source |
| CAS Number | 886362-82-9 | |
| Molecular Formula | C₆H₅FIN | |
| Molecular Weight | 237.02 g/mol | |
| Appearance | Solid, semi-solid, or liquid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |
Spectroscopic Data
For 2-Fluoro-4-iodoaniline (CAS 29632-74-4):
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¹H NMR (CDCl₃): δ 3.55 (2H, broad s), 6.52 (1H, dd), 7.20 (1H, ddd), 7.27 (1H, dd).
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Mass Spectrum (m/z): 237 (M+, 100%).
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IR (KBr) νmax/cm⁻¹: 3500-2200, 3400, 3320.[5]
For 5-Fluoro-2-iodoaniline (CAS 255724-71-1):
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¹H NMR (400 MHz, CDCl₃): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (s, 1F).
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HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9519.[6]
It is imperative for researchers to acquire and interpret the full spectroscopic data for 2-fluoro-5-iodoaniline to confirm its identity and purity before use in multi-step syntheses.
Synthesis of 2-Fluoro-5-iodoaniline
A robust and scalable synthesis of 2-fluoro-5-iodoaniline is crucial for its accessibility in research and development. A common and effective strategy involves a two-step process starting from 2-fluoro-5-nitroaniline.
Step 1: Diazotization and Iodination of 2-Fluoro-5-nitroaniline
This step transforms the amino group of a precursor into a diazonium salt, which is then displaced by an iodide.
Experimental Protocol:
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Diazotization: 2-Fluoro-5-nitroaniline is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
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Iodination: The freshly prepared diazonium salt solution is added portion-wise to a solution of potassium iodide in water. The reaction mixture is stirred and allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of 1-fluoro-2-iodo-4-nitrobenzene.
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Workup and Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield pure 1-fluoro-2-iodo-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group of 1-fluoro-2-iodo-4-nitrobenzene is then reduced to an amine to yield the final product, 2-fluoro-5-iodoaniline.
Experimental Protocol:
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Reduction: 1-Fluoro-2-iodo-4-nitrobenzene is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, typically iron powder or tin(II) chloride, is added in the presence of an acid (e.g., hydrochloric acid or acetic acid). The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography.
-
Workup and Purification: The reaction mixture is filtered to remove the metal salts. The filtrate is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure 2-fluoro-5-iodoaniline.
dot graph TD { A[2-Fluoro-5-nitroaniline] -->|1. NaNO₂, H₂SO₄, 0-5°C2. KI, H₂O| B(1-Fluoro-2-iodo-4-nitrobenzene); B -->|Fe, HCl, EtOH, Reflux| C[2-Fluoro-5-iodoaniline];
} caption: Synthetic pathway to 2-fluoro-5-iodoaniline.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
2-Fluoro-5-iodoaniline and its isomers are pivotal intermediates in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapeutics. The MEK inhibitor Trametinib , used in the treatment of melanoma and other cancers, is a prominent example where a fluoro-iodo-aniline core is utilized.[4][7][8] While the approved synthesis of Trametinib often employs 2-fluoro-4-iodoaniline, the analogous reactivity of 2-fluoro-5-iodoaniline makes it a valuable tool for the synthesis of novel kinase inhibitors and for building diverse chemical libraries for drug screening.
Role in Cross-Coupling Reactions
The carbon-iodine bond in 2-fluoro-5-iodoaniline is highly amenable to palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the complex scaffolds of kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between 2-fluoro-5-iodoaniline and a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl moieties, which are often crucial for binding to the target kinase.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, coupling 2-fluoro-5-iodoaniline with a primary or secondary amine. This is particularly useful for synthesizing diarylamine structures, a common motif in many kinase inhibitors.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Key cross-coupling reactions of 2-fluoro-5-iodoaniline.
Case Study: Conceptual Synthesis of a Trametinib Analog
To illustrate the utility of 2-fluoro-5-iodoaniline, a conceptual synthetic route to a Trametinib analog is presented. This hypothetical pathway mirrors the logic used in the synthesis of known MEK inhibitors.
Conceptual Synthetic Protocol:
-
Urea Formation: 2-Fluoro-5-iodoaniline is reacted with an isocyanate, such as cyclopropyl isocyanate, in the presence of a base to form the corresponding urea derivative.
-
Condensation: The resulting urea is then condensed with a suitable heterocyclic partner, for example, a pyrimidinedione derivative, to construct the core scaffold of the kinase inhibitor.
-
Final Cross-Coupling: A subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination, at a different position on the heterocyclic core would introduce the final fragment of the target molecule.
This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the coupling partners in each step.
Safety and Handling
2-Fluoro-5-iodoaniline should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly sealed container in a cool, dry, and dark place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-5-iodoaniline is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of fluorine and iodine substituents provides a powerful platform for the construction of complex and novel molecular architectures. A solid understanding of its synthesis, properties, and reactivity in key cross-coupling reactions is essential for medicinal chemists aiming to develop the next generation of targeted therapeutics. As the demand for innovative kinase inhibitors and other complex drug molecules continues to grow, the utility and importance of versatile intermediates like 2-fluoro-5-iodoaniline will undoubtedly increase.
References
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National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]
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RSC Publishing. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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PubMed. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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